molecular formula C22H43NO4 B12722349 1,1'-Iminobis(3-(cyclooctyloxy)-2-propanol) CAS No. 89100-89-0

1,1'-Iminobis(3-(cyclooctyloxy)-2-propanol)

Cat. No.: B12722349
CAS No.: 89100-89-0
M. Wt: 385.6 g/mol
InChI Key: MTSORJGETJAIBI-UHFFFAOYSA-N
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Description

1,1’-Iminobis(3-(cyclooctyloxy)-2-propanol) is a chemical compound known for its unique structure and properties It features an imine group bonded to two 3-(cyclooctyloxy)-2-propanol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Iminobis(3-(cyclooctyloxy)-2-propanol) typically involves the reaction of cyclooctanol with an appropriate imine precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis. Purification steps, such as distillation or crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-Iminobis(3-(cyclooctyloxy)-2-propanol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The hydroxyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclooctanone derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

1,1’-Iminobis(3-(cyclooctyloxy)-2-propanol) finds applications in various scientific research fields:

    Chemistry: Used as a building block for synthesizing complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-Iminobis(3-(cyclooctyloxy)-2-propanol) involves its interaction with molecular targets through its functional groups. The imine group can form reversible covalent bonds with nucleophiles, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Iminobis(2,3,4,5,6-pentafluorobenzene): An aromatic compound with similar imine functionality but different substituents.

    1,1’-Iminobis(4-aminoanthraquinone): Contains an imine group and is used in dye synthesis.

Uniqueness

1,1’-Iminobis(3-(cyclooctyloxy)-2-propanol) is unique due to its cyclooctyloxy substituents, which impart distinct steric and electronic properties. These features make it suitable for specific applications where other imine compounds may not be effective.

Properties

CAS No.

89100-89-0

Molecular Formula

C22H43NO4

Molecular Weight

385.6 g/mol

IUPAC Name

1-cyclooctyloxy-3-[(3-cyclooctyloxy-2-hydroxypropyl)amino]propan-2-ol

InChI

InChI=1S/C22H43NO4/c24-19(17-26-21-11-7-3-1-4-8-12-21)15-23-16-20(25)18-27-22-13-9-5-2-6-10-14-22/h19-25H,1-18H2

InChI Key

MTSORJGETJAIBI-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)OCC(CNCC(COC2CCCCCCC2)O)O

Origin of Product

United States

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